6-bromothieno[3,2-b]pyridine
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Overview
Description
6-bromothieno[3,2-b]pyridine is a fused heterocyclic compound composed of a thiophene and pyridine rings. It has a molecular formula of C7H4BrNS and a molecular weight of 214.08 g/mol . This compound is a potent and versatile building block for the synthesis of biologically active molecules.
Synthesis Analysis
Several novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were prepared by palladium-catalyzed C-N Buchwald-Hartwig coupling of the methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with aryl and heteroarylamines, using different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene and pyridine ring . The InChIKey of the compound is ZMACQKOSXGDYJJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines . It has also been used in Sonogashira couplings with several (hetero)arylacetylenes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.08 g/mol and a molecular formula of C7H4BrNS . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Mechanism of Action
Target of Action
Thieno[3,2-b]pyridines have been reported to exhibit important biological activities, primarily acting as inhibitors of tyrosine kinase receptors . These receptors have been implicated in the growth and progression of various human cancers and are crucial in the development of anticancer therapies .
Mode of Action
It’s known that thieno[3,2-b]pyridines can inhibit the activity of tyrosine kinase receptors . This inhibition can lead to the disruption of various signaling pathways within the cell, potentially leading to the inhibition of tumor cell growth .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect pathways related to cell growth and proliferation .
Result of Action
6-bromothieno[3,2-b]pyridine has been reported to exhibit growth inhibitory activity on human tumor cell lines . The compound has been shown to alter cell cycle distribution and induce apoptosis in the NCI-H460 cell line . These results suggest that this compound may have potential antitumor effects.
Safety and Hazards
Future Directions
The compound has been used in the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines , indicating its potential use in the development of new compounds with antitumoral activities. It has also been used in Sonogashira couplings with several (hetero)arylacetylenes , suggesting its potential use in the synthesis of other biologically active molecules.
Properties
IUPAC Name |
6-bromothieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMACQKOSXGDYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797034-70-9 |
Source
|
Record name | 6-bromothieno[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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